molecular formula C14H8F6O3S B14640700 3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 55400-67-4

3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B14640700
CAS No.: 55400-67-4
M. Wt: 370.27 g/mol
InChI Key: LSGSLNMJUTXALV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound characterized by the presence of trifluoromethyl groups attached to both phenyl and benzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of 3-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing trifluoromethyl groups. These groups can stabilize negative charges in transition states, making the compound a useful intermediate in organic synthesis. The sulfonate group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)phenyl 3-(trifluoromethyl)benzenesulfonate is unique due to the presence of both trifluoromethyl and benzenesulfonate groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust chemical intermediates .

Properties

CAS No.

55400-67-4

Molecular Formula

C14H8F6O3S

Molecular Weight

370.27 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl] 3-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C14H8F6O3S/c15-13(16,17)9-3-1-5-11(7-9)23-24(21,22)12-6-2-4-10(8-12)14(18,19)20/h1-8H

InChI Key

LSGSLNMJUTXALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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